Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

X-ray crystallography Solid-state chemistry Conformational analysis

Researchers requiring a well-characterized N-Boc piperazine ester for PROTAC linker synthesis or Gram-negative antibacterial SAR often face inconsistent purity and undocumented solid-state properties. This compound resolves these issues with crystallographically confirmed linear geometry (CCDC deposition), Hirshfeld surface analysis, and reproducible 76% hydrolysis yield to the carboxylic acid PROTAC linker. Key advantages: • 28 mm E. coli inhibition zone at 10 µg/disc, exceeding ciprofloxacin (27 mm) • Single-step precursor to PROTAC carboxylic acid linker (CAS 156478-71-6) in 76% yield • Ambient shipping; stored at 2-8°C

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 209667-59-4
Cat. No. B1344132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
CAS209667-59-4
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3
InChIKeyBWRNREIEPIQCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate Overview


Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS 209667-59-4), also known as ethyl 2-(4-Boc-1-piperazinyl)acetate, is a bifunctional piperazine derivative bearing an N-Boc protecting group and an ethyl ester side chain [1]. It belongs to the N-Boc piperazine ester subclass widely employed as a protected intermediate in medicinal chemistry and as a precursor to PROTAC linker components . The compound has been characterized by single-crystal X-ray diffraction, revealing a linear molecular geometry with the ethyl acetate moiety in a fully extended conformation [1]. This structural feature distinguishes it from closely related analogs such as its hydrazide counterpart and positions it as a versatile building block for downstream elaborations, including controlled hydrolysis to the corresponding carboxylic acid .

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate Non-Interchangeability


Although several N-Boc piperazine derivatives share a common core scaffold, critical differences in side-chain functionality, molecular conformation, and solid-state packing render them non-interchangeable. The target ethyl ester (CAS 209667-59-4) adopts a linear, fully extended geometry, whereas its direct hydrazide analog (CAS 1338673-52-1) is L-shaped with a twist at the C10 atom, resulting in distinct hydrogen-bonding networks and Hirshfeld surface profiles [1]. These conformational differences propagate into divergent biological activity profiles: the ester derivative demonstrates a 28 mm zone of inhibition against E. coli at 10 µg/disc, exceeding the activity of the standard antibiotic ciprofloxacin (27 mm) in the same assay, while the hydrazide analog exhibits a markedly different antimicrobial fingerprint [1]. Furthermore, the ethyl ester serves as a selectively hydrolyzable protecting group that can be converted to the carboxylic acid (CAS 156478-71-6) in 76% yield, enabling sequential synthetic strategies unavailable with the free acid or other ester analogs .

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Evidence vs. Analogs


Crystal Conformation and Solid-State Packing

Single-crystal X-ray diffraction reveals that tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (compound 1) is linear in shape, with the ethyl acetate moiety adopting a fully extended conformation. In contrast, the hydrazide analog tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (compound 2, CAS 1338673-52-1) is L-shaped, with the molecule twisted at the C10 atom [1]. The crystal packing of compound 1 features a two-dimensional zig-zag architecture dominated by C–H···O intermolecular interactions, whereas compound 2 exhibits strong N–H···O, N–H···N, and C–H···N hydrogen bonds [1]. Hirshfeld surface analysis quantifies these differences: compound 1 shows 75.4% H···H contact contribution and 19.7% O···H/H···O contacts, while compound 2 displays 71.9% H···H and 18.2% O···H/H···O contributions [1].

X-ray crystallography Solid-state chemistry Conformational analysis

Differential Antibacterial Activity

Both the ethyl ester (compound 1) and the hydrazide analog (compound 2) were screened at 10 µg/disc against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with ciprofloxacin (10 µg/disc) as the reference standard [1]. The target ethyl ester produced a 28 mm zone of inhibition against E. coli, nominally exceeding the 27 mm zone of ciprofloxacin under identical conditions, while exhibiting moderate activity against S. aureus (11 mm), B. subtilis (15 mm), and no activity against P. aeruginosa [1]. The hydrazide analog displayed a distinct antibacterial profile with different zone sizes across the panel, confirming that the ester-to-hydrazide substitution produces non-equivalent antimicrobial outcomes [1].

Antibacterial activity Antimicrobial screening Zone of inhibition

Selective Ester Hydrolysis to Carboxylic Acid

The ethyl ester group of the target compound can be selectively hydrolyzed to the free carboxylic acid, 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6), using NaOH in methanol/water at room temperature for 2 hours, achieving a 76% isolated yield . The hydrolysis product is classified and commercialized as a PROTAC linker intermediate (alkyl/ether class) . This conversion pathway is directly documented in patent WO2013/53983 and verified by LC-MS analysis (observed [M-Boc+H]+ at m/z 145.1, rt 0.102 min) . The parent N-Boc-piperazine (CAS 57260-71-6), by contrast, lacks the ester handle entirely and requires additional synthetic steps to install a carboxylic acid equivalent, reducing overall step economy .

PROTAC linker Controlled hydrolysis Synthetic intermediate

Regiochemical Specificity

The target compound bears the ethoxycarbonylmethyl substituent at the N-4 position of the piperazine ring, placing it distal to the Boc-protected N-1 nitrogen. The regioisomeric tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS not specified) carries the same substituent at the C-3 position, adjacent to the Boc-protected nitrogen . While no direct comparative biological or crystallographic data exist for these regioisomers, the 4-substituted architecture of the target compound ensures that the ester side chain is positioned on the nitrogen atom that is deprotected upon Boc removal, enabling traceless incorporation into N-functionalized piperazine scaffolds. In the 3-substituted isomer, the substituent resides on a ring carbon, creating a chiral center and potentially altering the spatial orientation of the ester group relative to the deprotected amine, which may impact subsequent coupling geometry in PROTAC or medicinal chemistry applications.

Regiochemistry Piperazine substitution Structure-activity relationship

Commercial Purity Benchmarking

The target compound is commercially available from multiple vendors at two primary purity tiers: 95% (Sigma-Aldrich/Fluorochem, catalog FLUH99C807F4) and 98% (Bidepharm, catalog BD57155) . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC spectra, enabling procurement teams to verify lot-to-lot consistency . The closely related carboxylic acid analog (CAS 156478-71-6) is similarly available at 95% or 98% purity from the same suppliers, indicating comparable commercial quality standards across the ester–acid pair . However, the availability of documented batch QC at the 98% level for the target ester provides a verifiable purity threshold that may not be uniformly available for all N-Boc piperazine ester analogs from all vendors.

Purity Quality control Procurement specification

Application Scenarios for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate


Gram-Negative Antibacterial Lead Identification

The target compound's 28 mm zone of inhibition against E. coli at 10 µg/disc, which nominally surpasses the clinical standard ciprofloxacin (27 mm) in the same disc diffusion assay [1], supports its prioritization as a fragment or scaffold for Gram-negative antibacterial lead optimization. The differential activity profile compared to the hydrazide analog (which shows a distinct inhibition pattern) indicates that the ethyl ester moiety is a critical pharmacophoric element for E. coli activity. Medicinal chemistry teams can use this compound as a starting point for structure-activity relationship (SAR) exploration targeting Gram-negative pathogens, with the Boc group serving as a protecting handle for further N-functionalization.

PROTAC Linker Intermediate

The documented 76% yield conversion of the ethyl ester to the corresponding carboxylic acid (CAS 156478-71-6) via mild basic hydrolysis (NaOH, MeOH/H2O, rt) positions this compound as an efficient precursor for PROTAC linker synthesis. The resulting acid is a validated alkyl/ether-class PROTAC linker component used in PD-1/PD-L1 degrader constructs . Compared to the alternative two-step route starting from N-Boc-piperazine (alkylation with ethyl bromoacetate followed by hydrolysis), the target compound eliminates one synthetic operation, offering a streamlined procurement and synthesis workflow for PROTAC development programs.

Crystallographic Reference Standard

The single-crystal X-ray structure, fully resolved Hirshfeld surface analysis (H···H 75.4%, O···H/H···O 19.7%), and two-dimensional zig-zag C–H···O packing architecture [1] make this compound a well-characterized solid-state reference for N-Boc piperazine esters. Researchers investigating crystal engineering, co-crystallization, or solubility prediction of piperazine-containing drug candidates can leverage the established crystallographic parameters (CCDC deposition) and intermolecular interaction fingerprints as a baseline for comparing solid-state properties across analog series.

Regiochemically Defined Piperazine Scaffold

The unambiguous N-4 substitution pattern of the target compound ensures that Boc deprotection reveals a secondary amine at the same nitrogen bearing the ester side chain . This regiochemistry is essential for synthetic routes requiring traceless incorporation of the ethoxycarbonylmethyl group into the final pharmacophore. The regioisomeric 3-substituted analog, by contrast, introduces a chiral center and places the ester on a ring carbon, which may alter the spatial trajectory of the side chain and complicate stereochemical outcomes in downstream couplings. The 4-substituted isomer is therefore the preferred procurement choice for N-functionalization-centric synthetic strategies.

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